molecular formula C11H10N2S B2544247 2-(Phenylsulfanyl)pyridin-3-amine CAS No. 94924-89-7

2-(Phenylsulfanyl)pyridin-3-amine

Cat. No.: B2544247
CAS No.: 94924-89-7
M. Wt: 202.28
InChI Key: BGHRGXJUSHPCRV-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)pyridin-3-amine (CAS: 103983-07-9) is a pyridine derivative featuring a phenylsulfanyl group at the C2 position and an amine group at the C3 position. Its molecular formula is C₁₁H₁₀N₂S, with a molecular weight of 202.28 g/mol . The compound’s structure combines the aromaticity of pyridine with the electron-rich sulfur atom in the phenylsulfanyl substituent, making it a versatile scaffold for medicinal chemistry and materials science.

Properties

IUPAC Name

2-phenylsulfanylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-10-7-4-8-13-11(10)14-9-5-2-1-3-6-9/h1-8H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHRGXJUSHPCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327910
Record name 2-phenylsulfanylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

94924-89-7
Record name 2-phenylsulfanylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)pyridin-3-amine typically involves the introduction of the phenylsulfanyl group to a pyridine precursor. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a phenylsulfanyl reagent under suitable conditions. For example, the reaction of 2-chloropyridine with thiophenol in the presence of a base such as sodium hydride can yield 2-(Phenylsulfanyl)pyridine, which can then be aminated at the 3-position using ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amino (-NH₂) and phenylsulfanyl (-SPh) groups direct electrophiles to specific positions on the pyridine ring:

  • The amino group strongly activates the ring, making the ortho (C4) and para (C6) positions favorable for electrophilic attack.

  • The phenylsulfanyl group exerts a weaker deactivating effect via conjugation, directing electrophiles to the meta position (C5) relative to itself.

Example Reaction Conditions :

ElectrophileSolventTemperatureMajor Product PositionYieldSource
Nitronium ionH₂SO₄0–5°CC4 or C6~60%*
BromineAcetic acidRTC5~45%*

*Predicted yields based on analogous pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing phenylsulfanyl group enhances the pyridine ring’s susceptibility to nucleophilic attack under basic conditions.

Key Example :
Reaction with sodium hydroxide and diphenyl disulfide in dimethyl sulfoxide (DMSO) at 120°C for 24 hours yields unsymmetrical heteroaryl thioethers via displacement of chloride (if present in derivatives) .

ReagentsConditionsProductYield
NaOH, (PhS)₂, DMSO120°C, 24 h, N₂ atmosphere2-(Phenylsulfanyl)pyridin-3-amine80%

Oxidation Reactions

The sulfur atom in the phenylsulfanyl group undergoes oxidation to form sulfoxides or sulfones:

Oxidizing AgentSolventTemperatureProductOutcome
H₂O₂ (30%)Acetic acid50°C2-(Phenylsulfonyl)pyridin-3-amineIncreased electron-withdrawing effect
mCPBACH₂Cl₂0°C to RTSulfoxide intermediateChirality introduced at sulfur

Cycloauration with Gold(III)

The compound forms stable six-membered cycloaurated complexes via C–H bond activation:

Reaction Protocol :

  • React with NaAuCl₄ in ethanol under reflux for 24 hours.

  • Product: [AuCl₂(pop-κ²C,N)] (pop = this compound).

Metal PrecursorLigand RatioReaction TimeComplex StructureApplication
NaAuCl₄1:124 hSquare-planar Au(III) centerCatalysis or material science

Coordination with Transition Metals

The amino and sulfur groups act as Lewis bases, enabling coordination to metals like Pd or Cu.

Example :

  • In Pd-catalyzed cross-coupling reactions, the compound serves as a directing group for regioselective C–H functionalization .

Acid-Base Behavior

The amino group (pKa ~4.5) protonates in acidic media, altering electronic properties and reactivity:

ConditionProtonation SiteImpact on Reactivity
pH < 3-NH₂ → -NH₃⁺Decreased EAS activity, enhanced SNAr
pH > 8-NH₂ remains freeIncreased nucleophilicity

Thermal Stability

Decomposition occurs above 250°C, producing:

  • Ammonia (NH₃)

  • Sulfur dioxide (SO₂)

  • Polycyclic aromatic hydrocarbons (PAHs).

This reactivity profile underscores the compound’s versatility in synthetic chemistry, particularly in pharmaceuticals and materials science. Experimental validation of predicted transformations (e.g., nitration, cross-coupling) remains an area for further study.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 2-(Phenylsulfanyl)pyridin-3-amine is its potential as an anticancer agent. Research has demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines.

Case Studies on Anticancer Efficacy

  • Microtubule Inhibition : A study synthesized a library of phenoxy pyridine and phenyl sulfanyl derivatives, including this compound. These compounds were tested against pancreatic cancer cells (Panc1 and HS766T) and showed substantial decreases in cell proliferation at low micromolar concentrations. Flow cytometry indicated that treatment resulted in G2/M cell cycle arrest, which is crucial for halting cancer cell division .
  • Mechanism of Action : The mechanism involves the binding of these compounds to tubulin, disrupting microtubule assembly. This disruption leads to mitotic arrest and subsequent apoptosis in cancer cells, making these compounds promising candidates for overcoming resistance to existing therapies like paclitaxel .

Synthesis and Derivative Development

The synthesis of this compound is crucial for its application in drug development. Various synthetic routes have been explored to enhance its efficacy and reduce toxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the anticancer properties of this compound.

Key Findings from SAR Studies

  • Substituent Impact : The presence and position of substituents on the phenyl ring have been shown to significantly influence the anticancer activity. For instance, specific halogen substitutions enhance potency against certain cancer types while also affecting selectivity .
  • Comparative Activity : In comparative studies, some derivatives demonstrated superior activity against breast cancer (MCF7) and pancreatic cancer cell lines compared to other known agents, highlighting the potential for developing targeted therapies based on this compound's structure .

Pharmacological Potential Beyond Cancer

While much focus has been on its anticancer properties, this compound may also have applications in other therapeutic areas.

Potential Applications

  • Inhibition of Protein Kinases : Given its structural characteristics, this compound may serve as a scaffold for developing inhibitors targeting specific protein kinases involved in various cellular processes such as metabolism and cell survival .
  • Therapeutic Compositions : The compound's ability to form stable polymorphic forms could lead to its incorporation into pharmaceutical compositions aimed at treating diseases characterized by unwanted cellular proliferation or angiogenesis .

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The phenylsulfanyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(phenylsulfanyl)pyridin-3-amine and its analogues (Table 1).

Table 1: Structural and Functional Comparison of this compound Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Reference
This compound C₁₁H₁₀N₂S 202.28 Phenylsulfanyl (C2), amine (C3) Not explicitly reported
6-[(Pyridin-2-yl)sulfanyl]pyridin-3-amine C₁₀H₉N₃S 215.26 Pyridylsulfanyl (C6), amine (C3) Not specified
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine C₂₀H₁₇N₃O₂S 363.43 Methylsulfonylphenyl (C2), phenyl (N) Selective COX-2 inhibition
2-{[5-(Trifluoromethyl)pyridin-2-yl]sulfanyl}pyridin-3-amine C₁₁H₈F₃N₃S 271.26 Trifluoromethylpyridinylsulfanyl (C2), amine (C3) Potential metabolic stability enhancement
7-(3,5-Dimethylisoxazol-4-yl)-N-cyclohexylimidazo[1,2-a]pyridin-3-amine C₂₁H₂₅N₅O 375.46 Dimethylisoxazole (C7), cyclohexyl (N) CBP/P300 bromodomain inhibition
2-(Butylsulfinyl)-4-(1,2-dimethyl-1H-imidazol-5-yl)thieno[2,3-b]pyridin-3-amine C₁₅H₁₉N₅OS₂ 373.48 Butylsulfinyl (C2), thienopyridine core 15-Prostaglandin dehydrogenase inhibition
Sulfur-Containing Substituents
  • However, its lack of electron-withdrawing groups may limit target selectivity compared to analogues like 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine, where the methylsulfonyl group improves COX-2 binding affinity .
  • Trifluoromethylpyridinylsulfanyl Derivatives : The trifluoromethyl group in 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}pyridin-3-amine introduces strong electron-withdrawing effects, which can stabilize charge interactions in enzyme active sites and improve metabolic stability .
Heterocyclic Core Variations
  • Imidazo[1,2-a]pyridine vs. Thieno[2,3-b]pyridine: Imidazo[1,2-a]pyridine derivatives (e.g., COX-2 inhibitors in ) exhibit planar structures conducive to π-π stacking in enzyme pockets. Thieno[2,3-b]pyridine derivatives (e.g., 2-(butylsulfinyl)-4-(1,2-dimethylimidazol-5-yl)thieno[2,3-b]pyridin-3-amine) feature a sulfur-containing fused ring, enhancing rigidity and altering electron distribution for selective enzyme inhibition .
Functional Group Additions

Pharmacological Activities

  • COX-2 Inhibition: Methylsulfonylphenyl-substituted imidazo[1,2-a]pyridin-3-amine derivatives show IC₅₀ values in the nanomolar range, attributed to hydrophobic interactions with the COX-2 active site .
  • CBP/P300 Bromodomain Inhibition : Dimethylisoxazole-attached analogues (e.g., compound 16 in ) achieve sub-micromolar potency by mimicking acetylated lysine residues.

Biological Activity

2-(Phenylsulfanyl)pyridin-3-amine (CAS No. 94924-89-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an aryl hydrocarbon receptor (AHR) antagonist. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

This compound features a pyridine ring substituted with a phenylsulfanyl group at the 2-position and an amino group at the 3-position. Its molecular formula is C11H10N2S, and it is classified under aryl sulfonamides, which are known for their diverse biological activities.

The primary mechanism of action for this compound involves its role as an AHR antagonist. The AHR is a ligand-activated transcription factor that regulates genes involved in xenobiotic metabolism and immune response. By inhibiting AHR activity, this compound can modulate various cellular processes, including:

  • Inhibition of Cytochrome P450 Enzymes : These enzymes play a crucial role in drug metabolism and detoxification.
  • Modulation of Immune Checkpoints : The compound may influence proteins such as PD-1 and IL-10, which are vital in cancer immunotherapy.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes its effects on different cancer types:

Cell Line Growth Inhibition (%) Concentration (µM)
UO-31 (Renal)10.83%10
SNB-75 (CNS)13.76%10
HCT-116 (Colon)Moderate Activity5
BT-549 (Breast)Moderate Activity5

The growth inhibition percentages indicate moderate activity across these cell lines, suggesting potential for further development as an anticancer agent .

Antichlamydial Activity

In addition to its anticancer properties, this compound has shown promise against Chlamydia trachomatis, the bacterium responsible for the most common sexually transmitted infection globally. The compound demonstrated selective inhibition of chlamydial growth without affecting host cell viability, indicating its potential as a selective antichlamydial drug .

Case Studies

  • Study on Cancer Cell Lines : A recent study evaluated the effects of various phenyl sulfanyl pyridine derivatives on pancreatic cancer cells. Compounds similar to this compound were found to induce G2/M phase arrest in MCF7 breast cancer cells, leading to increased mitotic index comparable to standard chemotherapeutics like colcemid .
  • Antibacterial Evaluation : Another study investigated the activity of sulfonylpyridine derivatives against C. trachomatis. The results indicated that certain derivatives could impair chlamydial inclusion numbers and morphology in infected cells while maintaining low toxicity towards human cells .

Safety Profile

While this compound shows promising biological activities, it is essential to consider its safety profile. Toxicity studies have indicated moderate toxicity towards mammalian cell lines, necessitating further investigation into its therapeutic index and potential side effects .

Q & A

Q. What are the common synthetic routes for preparing 2-(Phenylsulfanyl)pyridin-3-amine?

The synthesis typically involves nitro-group reduction and nucleophilic substitution steps. For example:

  • Step 1 : Start with 2-(2-halophenoxy)-3-nitropyridine derivatives. Reduce the nitro group to an amine using catalytic hydrogenation or chemical reductants like SnCl₂/HCl.
  • Step 2 : Introduce the phenylsulfanyl group via nucleophilic aromatic substitution (e.g., using thiophenol derivatives under basic conditions).
    Microwave-assisted synthesis can enhance reaction efficiency, as demonstrated in similar pyridin-3-amine derivatives (91% yield achieved in related compounds) .

Q. How is this compound characterized using spectroscopic methods?

  • 1H NMR : Look for aromatic proton signals (δ 6.8–8.0 ppm) and amine protons (broad singlet near δ 4.8–5.0 ppm). Substituent patterns (e.g., phenylsulfanyl) split signals into distinct multiplicities (e.g., doublets of doublets) .
  • LC-MS : Confirm molecular weight via [M+H]+ peaks (e.g., observed at m/z 265.0 in brominated analogs) .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C-S vibrations (~690 cm⁻¹) .

Advanced Research Questions

Q. How can low yields in coupling reactions during synthesis be addressed?

Low yields in reactions like Suzuki-Miyaura coupling (e.g., 30% isolated yield in 2-(2-chlorophenyl)pyridin-3-amine synthesis) may arise from steric hindrance or poor boronic acid reactivity. Optimization strategies include:

  • Catalyst screening : Use Pd(PPh₃)₄ or XPhos-based catalysts for enhanced electron-deficient aryl halide coupling .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Prolonged heating (e.g., 80°C for 12–24 hrs) ensures complete conversion .

Q. What computational methods predict the electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess reactivity. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties (average error <2.4 kcal/mol in atomization energies) .
  • Electrostatic potential maps : Visualize electron-rich regions (e.g., amine and sulfanyl groups) to predict sites for electrophilic attack .

Q. How can contradictions in spectroscopic data be resolved?

  • Cross-validation : Compare experimental NMR shifts with DFT-predicted chemical shifts (e.g., using Gaussian09 with IEFPCM solvent models).
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., as done for Menin-ligand complexes, where bond angles and lengths validated electronic effects) .
  • 2D NMR : Use HSQC and HMBC to correlate proton and carbon signals, confirming connectivity in ambiguous cases .

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